molecular formula C14H20N2 B1377265 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1506066-94-9

5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1377265
CAS No.: 1506066-94-9
M. Wt: 216.32 g/mol
InChI Key: JWYKYWJRWSXJPQ-UHFFFAOYSA-N
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Description

5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Biochemical Analysis

Biochemical Properties

5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including organ damage or altered metabolic function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a substituted pyridine, followed by a series of reactions including hydrogenation, cyclization, and benzylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine include:

Uniqueness

What sets this compound apart is its specific structural features and the potential for unique interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKYWJRWSXJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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